molecular formula C7H3Cl2F3 B1410155 3,4-Dichloro-2-fluorobenzodifluoride CAS No. 1805127-72-3

3,4-Dichloro-2-fluorobenzodifluoride

Cat. No.: B1410155
CAS No.: 1805127-72-3
M. Wt: 215 g/mol
InChI Key: RSASBSVWVMHYFT-UHFFFAOYSA-N
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Description

3,4-Dichloro-2-fluorobenzodifluoride is an organic compound with the molecular formula C7H3Cl2F3. It is a derivative of benzodifluoride, characterized by the presence of two chlorine atoms and one fluorine atom attached to the benzene ring. This compound is known for its high chemical stability and significant solubility properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-2-fluorobenzodifluoride typically involves the halogenation of benzodifluoride derivatives. One common method includes the use of chlorine and fluorine gases under controlled conditions to achieve selective substitution on the benzene ring. The reaction is usually carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process .

Industrial Production Methods

Industrial production of this compound often involves large-scale halogenation reactions. The process is optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions. The use of high-purity starting materials and stringent quality control measures ensures the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-2-fluorobenzodifluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzodifluoride derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds .

Scientific Research Applications

3,4-Dichloro-2-fluorobenzodifluoride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3,4-Dichloro-2-fluorobenzodifluoride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biochemical outcomes. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Dichloro-2-(trifluoromethyl)benzene
  • 2,4-Dichlorobenzotrifluoride
  • 3,4-Dichlorobenzotrifluoride

Uniqueness

3,4-Dichloro-2-fluorobenzodifluoride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a different reactivity profile and potential for diverse applications in various fields .

Properties

IUPAC Name

1,2-dichloro-4-(difluoromethyl)-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2F3/c8-4-2-1-3(7(11)12)6(10)5(4)9/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSASBSVWVMHYFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dichloro-2-fluorobenzodifluoride
Reactant of Route 2
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3,4-Dichloro-2-fluorobenzodifluoride
Reactant of Route 3
3,4-Dichloro-2-fluorobenzodifluoride
Reactant of Route 4
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3,4-Dichloro-2-fluorobenzodifluoride
Reactant of Route 5
3,4-Dichloro-2-fluorobenzodifluoride
Reactant of Route 6
3,4-Dichloro-2-fluorobenzodifluoride

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